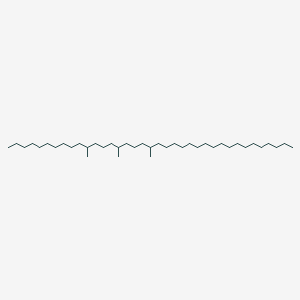
11,15,19-Trimethyl-heptatriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,15,19-Trimethyl-heptatriacontane is a long-chain hydrocarbon with the molecular formula C₄₀H₈₂. It is a derivative of heptatriacontane, characterized by the presence of three methyl groups at the 11th, 15th, and 19th positions on the carbon chain. This compound is part of the alkane family, which consists of saturated hydrocarbons with single bonds between carbon atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11,15,19-trimethyl-heptatriacontane typically involves the alkylation of heptatriacontane. This process can be achieved through the Friedel-Crafts alkylation reaction, where heptatriacontane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent over-alkylation .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced organic synthesis techniques. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
11,15,19-Trimethyl-heptatriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids under controlled conditions.
Reduction: Although already fully saturated, it can be subjected to reductive conditions to remove any impurities or side products.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common for this compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens like chlorine or bromine in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of primary alcohols, aldehydes, and carboxylic acids.
Reduction: Pure this compound.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
11,15,19-Trimethyl-heptatriacontane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the analysis of complex mixtures.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Wirkmechanismus
The mechanism of action of 11,15,19-trimethyl-heptatriacontane is primarily related to its physical properties rather than specific biochemical interactions. Its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. This can influence the behavior of membrane-bound proteins and receptors, thereby affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptatriacontane: The parent compound without methyl substitutions.
11,15-Dimethyl-heptatriacontane: A similar compound with two methyl groups instead of three.
15,19,23-Trimethyl-heptatriacontane: Another isomer with methyl groups at different positions.
Uniqueness
11,15,19-Trimethyl-heptatriacontane is unique due to its specific methylation pattern, which can influence its physical and chemical properties. This distinct structure can result in different melting points, solubility, and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
121691-20-1 |
|---|---|
Molekularformel |
C40H82 |
Molekulargewicht |
563.1 g/mol |
IUPAC-Name |
11,15,19-trimethylheptatriacontane |
InChI |
InChI=1S/C40H82/c1-6-8-10-12-14-16-17-18-19-20-21-22-23-25-27-29-33-39(4)35-31-37-40(5)36-30-34-38(3)32-28-26-24-15-13-11-9-7-2/h38-40H,6-37H2,1-5H3 |
InChI-Schlüssel |
BOKRAEHZMJFHRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCC(C)CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


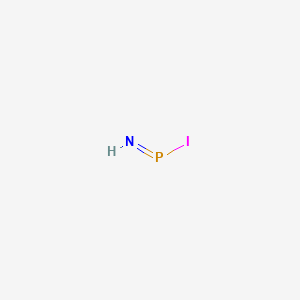
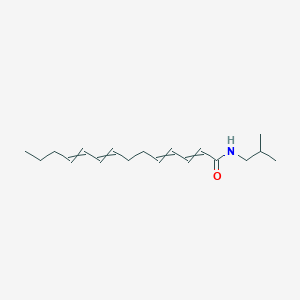
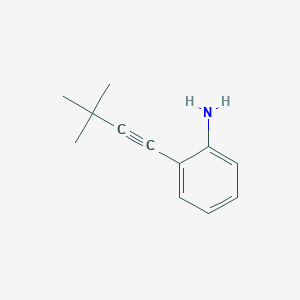
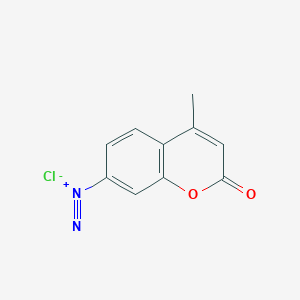
![3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)
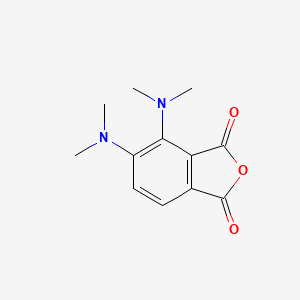
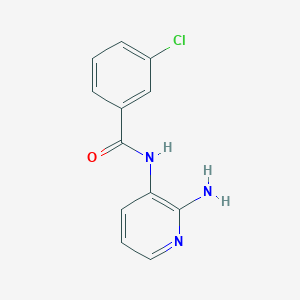
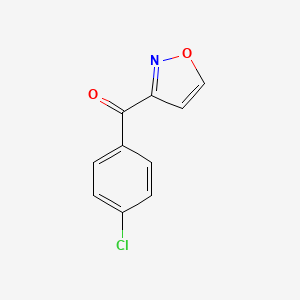

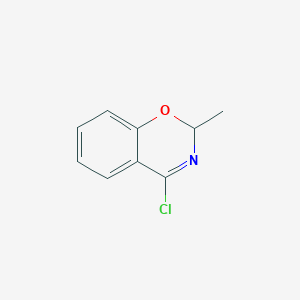
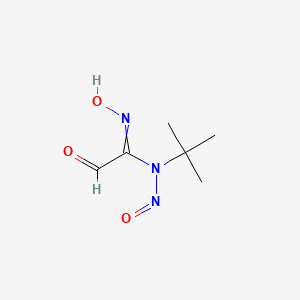


![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
